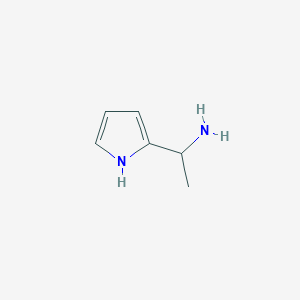
1-(1H-pyrrol-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1H-pyrrol-1-yl)ethanamine, is a nitrogen-containing heterocyclic compound. It features a pyrrole ring attached to an ethanamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-pyrrol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide and acetonitrile. The reaction mixture is heated to reflux for 12 hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
化学反应分析
Types of Reactions: 1-(1H-pyrrol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrrole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in medicinal chemistry and material science .
科学研究应用
1-(1H-pyrrol-2-yl)ethanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
相似化合物的比较
- 2-(1H-pyrrol-1-yl)ethanamine
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanamine
- Pyrrolidine derivatives
Comparison: 1-(1H-pyrrol-2-yl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
生物活性
1-(1H-pyrrol-2-yl)ethanamine, also known as 2-(1H-pyrrol-1-yl)ethanamine, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10N2
- Molecular Weight : 110.16 g/mol
- CAS Number : 887411-24-7
The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. Notably, it has been shown to influence the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which may play a role in modulating cellular functions and signaling pathways involved in cancer and other diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Effects
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, a study highlighted its efficacy in reducing the viability of breast cancer cells by promoting G0/G1 phase arrest and increasing apoptosis markers .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A notable case study investigated the effect of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound led to a significant decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. The results suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .
属性
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDNQPIQHCAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













